Bis(4-aminophenyl)-D12 ether

Catalog No.
S811582
CAS No.
106426-62-4
M.F
C12H12N2O
M. Wt
212.314
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-aminophenyl)-D12 ether

CAS Number

106426-62-4

Product Name

Bis(4-aminophenyl)-D12 ether

IUPAC Name

N,N,2,3,5,6-hexadeuterio-4-[2,3,5,6-tetradeuterio-4-(dideuterioamino)phenoxy]aniline

Molecular Formula

C12H12N2O

Molecular Weight

212.314

InChI

InChI=1S/C12H12N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D/hD4

InChI Key

HLBLWEWZXPIGSM-AZLBOOTHSA-N

SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)N

Liquid Crystal Applications

The presence of the aromatic rings and amine groups in Bis(4-aminophenyl)-D12 ether contributes to its liquid crystalline properties. Research suggests it can form various liquid crystal phases depending on temperature and concentration, making it a potential candidate for studying liquid crystal behavior and developing novel liquid crystal materials for display technologies and other applications [].

Deuterium Labeling for NMR Spectroscopy

Deuterium, a stable isotope of hydrogen with a neutron in its nucleus, is commonly used in nuclear magnetic resonance (NMR) spectroscopy to simplify complex spectra by reducing signal overlap. Bis(4-aminophenyl)-D12 ether, with its high deuterium enrichment (around 97-98 atom %), can be used as a labeling agent in NMR studies of molecules containing aromatic rings and amine functionalities. This allows researchers to selectively observe specific signals and gain deeper insights into the structure and dynamics of the target molecules [].

Bis(4-aminophenyl)-D12 ether is a deuterated compound with the molecular formula C12D12N2O and a molecular weight of 212.31 g/mol. It is characterized by the presence of two 4-aminophenyl groups connected by an ether linkage. The deuteration (D12) indicates that hydrogen atoms have been replaced by deuterium, which is a stable isotope of hydrogen, enhancing the compound's stability and allowing for specific applications in research and analytical chemistry .

Typical for amines and ethers. Some notable reactions include:

  • Nucleophilic Substitution: The amino groups can act as nucleophiles, allowing for substitutions with electrophiles.
  • Acylation: The amines can be acylated to form amides, which can further react to produce polyamides or other derivatives.
  • Cross-linking: As a monomer, it can undergo polymerization reactions, contributing to the synthesis of polyimides and other polymeric materials .

The synthesis of Bis(4-aminophenyl)-D12 ether typically involves the following methods:

  • Deuterated Aniline Reaction: Starting from deuterated aniline derivatives, the reaction with appropriate alkylating agents can yield the ether.
  • Etherification: The reaction of 4-aminophenol with a deuterated alkyl halide under basic conditions can result in the formation of the ether linkage.
  • Catalytic Methods: Utilizing catalysts to facilitate the reaction between deuterated phenols and amines can improve yields and selectivity .

Bis(4-aminophenyl)-D12 ether has several applications:

  • Polymer Chemistry: It serves as a monomer for synthesizing polyimides and other advanced materials due to its ability to cross-link and enhance thermal stability.
  • Analytical Chemistry: Its deuterated nature makes it suitable for NMR spectroscopy and mass spectrometry studies, providing insights into molecular behavior without interference from hydrogen signals.
  • Research Tool: It is utilized in studies involving isotopic labeling, allowing researchers to trace metabolic pathways or reaction mechanisms .

Interaction studies involving Bis(4-aminophenyl)-D12 ether focus on its reactivity with various electrophiles and its role in polymerization processes. The presence of amino groups allows it to form hydrogen bonds with other molecules, potentially influencing solubility and reactivity in different environments. Further research may explore its interactions at the molecular level to understand its behavior in biological systems or complex mixtures .

Several compounds share structural similarities with Bis(4-aminophenyl)-D12 ether, including:

Compound NameStructure TypeUnique Features
Bis(4-aminophenyl) etherNon-deuterated versionLacks deuterium; more common in organic synthesis
4-AminophenolMonomerSimpler structure; used in dyes and pharmaceuticals
Diphenyl etherEtherLacks amino groups; primarily used as a solvent
4,4'-Diaminodiphenyl sulfoneSulfone derivativeContains sulfur; used in high-performance polymers

The uniqueness of Bis(4-aminophenyl)-D12 ether lies in its deuteration, which enhances its stability and provides distinct advantages in analytical applications compared to its non-deuterated counterparts .

XLogP3

1.4

Wikipedia

4,4'-Oxydi(~2~H_6_)aniline

Dates

Modify: 2024-04-14

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